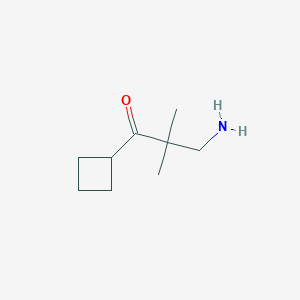![molecular formula C9H16F2N2 B13183447 3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-Azabicyclo[221]heptan-2-yl}-2,2-difluoropropan-1-amine is a complex organic compound featuring a bicyclic structure with a nitrogen atom and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as m-chloroperoxybenzoic acid (MCPBA) for epoxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Substituting agents: Such as halogens or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can yield alcohols.
Scientific Research Applications
3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique bicyclic structure.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as increased stability or reactivity.
Biological Studies: It can be used to study the effects of bicyclic amines on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of fluorine atoms can enhance its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride
- 2,7-Diazabicyclo[2.2.1]heptanes
- 3-Oxo-2-azabicyclo[2.2.1]heptan-2-carboxylic acid tert-butyl ester
Uniqueness
3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H16F2N2 |
|---|---|
Molecular Weight |
190.23 g/mol |
IUPAC Name |
3-(2-azabicyclo[2.2.1]heptan-2-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C9H16F2N2/c10-9(11,5-12)6-13-4-7-1-2-8(13)3-7/h7-8H,1-6,12H2 |
InChI Key |
QCRADDBANKMAID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN2CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid](/img/structure/B13183381.png)

![Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13183392.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13183399.png)





![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)

![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)

